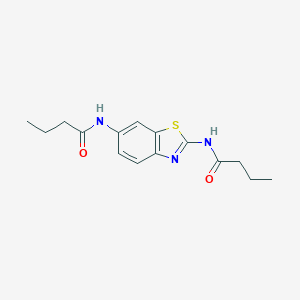![molecular formula C20H24ClN3O2 B251092 2-(4-chloro-2-methylphenoxy)-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide](/img/structure/B251092.png)
2-(4-chloro-2-methylphenoxy)-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-chloro-2-methylphenoxy)-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide is a chemical compound that has been widely studied for its potential use in various scientific applications. This compound is commonly referred to as "CMPD-1" and has been found to have a number of interesting properties that make it an attractive candidate for further research.
作用机制
The mechanism of action of CMPD-1 is not fully understood, but it is believed to act by inhibiting the activity of certain cellular signaling pathways. This inhibition can lead to changes in cellular behavior, which can be useful for studying the role of these pathways in various disease states.
Biochemical and Physiological Effects:
CMPD-1 has been found to have a number of interesting biochemical and physiological effects. For example, this compound has been shown to inhibit the growth of certain cancer cells in vitro, suggesting that it may have potential as an anti-cancer agent. Additionally, CMPD-1 has been found to have anti-inflammatory properties, which could make it useful for treating a variety of inflammatory diseases.
实验室实验的优点和局限性
One of the main advantages of CMPD-1 is its high degree of selectivity for certain cellular signaling pathways. This selectivity makes it a valuable tool for researchers studying these pathways. However, one limitation of CMPD-1 is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
未来方向
There are a number of future directions for research on CMPD-1. One potential area of study is the development of more selective analogs of this compound, which could be used to further investigate the role of specific cellular signaling pathways in disease states. Additionally, CMPD-1 could be studied in animal models to determine its potential as a therapeutic agent for various diseases.
Conclusion:
In conclusion, CMPD-1 is a chemical compound that has been widely studied for its potential use in various scientific applications. This compound has a number of interesting properties, including a high degree of selectivity for certain cellular signaling pathways. While there is still much to learn about the mechanism of action of CMPD-1, this compound has the potential to be a valuable tool for investigating the role of these pathways in disease states.
合成方法
The synthesis of CMPD-1 involves a multi-step process that begins with the reaction of 2-chloro-4-methylphenol with sodium hydroxide to form 2-chloro-4-methylphenoxide. This compound is then reacted with 4-(4-methylpiperazin-1-yl)aniline to form 2-(4-chloro-2-methylphenoxy)-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide.
科学研究应用
CMPD-1 has been studied for its potential use in a number of scientific applications, including as a tool for investigating the role of various cellular signaling pathways in disease states. This compound has been found to have a high degree of selectivity for certain signaling pathways, making it a valuable tool for researchers studying these pathways.
属性
分子式 |
C20H24ClN3O2 |
|---|---|
分子量 |
373.9 g/mol |
IUPAC 名称 |
2-(4-chloro-2-methylphenoxy)-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide |
InChI |
InChI=1S/C20H24ClN3O2/c1-15-13-16(21)3-8-19(15)26-14-20(25)22-17-4-6-18(7-5-17)24-11-9-23(2)10-12-24/h3-8,13H,9-12,14H2,1-2H3,(H,22,25) |
InChI 键 |
CTRZQORKNYOJLG-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)NC2=CC=C(C=C2)N3CCN(CC3)C |
规范 SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)NC2=CC=C(C=C2)N3CCN(CC3)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-(4-benzoyl-1-piperazinyl)phenyl]-3,5-diethoxybenzamide](/img/structure/B251009.png)
![3-fluoro-N-[(4-{4-[(2-methylphenyl)carbonyl]piperazin-1-yl}phenyl)carbamothioyl]benzamide](/img/structure/B251010.png)
![N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)nicotinamide](/img/structure/B251011.png)
![2-(4-chloro-3-methylphenoxy)-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide](/img/structure/B251012.png)
![N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]pyridine-3-carboxamide](/img/structure/B251014.png)
![N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-2,2-dimethylpropanamide](/img/structure/B251015.png)
![3-iodo-4-methyl-N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide](/img/structure/B251017.png)
![2-(4-chlorophenyl)-N-[(5-hydroxynaphthalen-1-yl)carbamothioyl]acetamide](/img/structure/B251021.png)
![5-nitro-N-[2-(propanoylamino)-1,3-benzothiazol-6-yl]furan-2-carboxamide](/img/structure/B251022.png)
![N-[2-(butanoylamino)-1,3-benzothiazol-6-yl]-3,5-dimethoxybenzamide](/img/structure/B251025.png)

![N-[2-(butanoylamino)-1,3-benzothiazol-6-yl]-2-iodobenzamide](/img/structure/B251029.png)
![N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-3-fluorobenzamide](/img/structure/B251030.png)
![N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-2-fluorobenzamide](/img/structure/B251031.png)
